1,1-dioxo-1,2-benzothiazol-3-olate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dioxo-1,2-benzothiazol-3-olate typically involves the oxidation of o-toluenesulfonamide. This process can be carried out using various oxidizing agents such as potassium permanganate or sodium hypochlorite under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of sulfur dioxide and chlorine to oxidize o-toluenesulfonamide. The reaction is conducted in an aqueous medium, and the product is isolated through crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,1-dioxo-1,2-benzothiazol-3-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium hypochlorite.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzisothiazoles.
Scientific Research Applications
1,1-dioxo-1,2-benzothiazol-3-olate has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition disrupts normal metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Allyloxy-1,2-benzisothiazole-1,1-dioxide: Used in agricultural applications for plant protection.
Methyl 3-oxo-1,2-benzisothiazole-2(3H)-acetate 1,1-dioxide: Employed in organic synthesis.
Uniqueness: 1,1-dioxo-1,2-benzothiazol-3-olate stands out due to its dual role as a sweetener and a versatile reagent in scientific research. Its unique chemical structure allows it to participate in a variety of reactions, making it valuable in multiple fields .
Properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NO3S- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872456 | |
Record name | Saccharinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-82-8 | |
Record name | Saccharinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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